1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)ethane-1-ol: Similar structure but with an alcohol group instead of a thiol.
1-(3-Fluoro-4-methoxyphenyl)ethane-1-amine: Contains an amine group instead of a thiol.
1-(3-Fluoro-4-methoxyphenyl)ethane-1-sulfone: Contains a sulfone group instead of a thiol.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11FOS |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanethiol |
InChI |
InChI=1S/C9H11FOS/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-6,12H,1-2H3 |
InChI Key |
RXSHACYMATWDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)S |
Origin of Product |
United States |
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